2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-phenoxy-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(11-21-13-5-2-1-3-6-13)19-9-12(10-19)17-14-7-4-8-16-18-14/h1-8,12H,9-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMFYRGVOTYUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Pyridazinyl Group: The pyridazinyl group can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, followed by cyclization.
Formation of the Azetidinyl Group: The azetidinyl group is often introduced via a cyclization reaction involving a suitable amine and a halogenated precursor.
Coupling of the Phenoxy Group: The phenoxy group is typically introduced through a nucleophilic substitution reaction involving a phenol derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues in TLR Antagonism
A key structural analog is 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile, a TLR7-9 antagonist patented for systemic lupus erythematosus (SLE) treatment . While both compounds share an azetidine core, the analog incorporates a morpholine-quinoline scaffold and a tetrahydropyrazolo-pyridine substituent instead of pyridazine. This substitution likely enhances TLR selectivity due to the bulkier heterocycle and morpholine’s electron-rich environment.
Table 1: Structural and Functional Comparison
Substituent-Driven Physicochemical Properties
- Pyridazine vs. Pyrazolo-Pyrazine : The target compound’s pyridazine group (C₄H₃N₂) offers a planar, electron-deficient aromatic system, contrasting with the pyrazolo-pyrazine group in , which introduces additional nitrogen atoms and a bicyclic structure. This difference may affect solubility (LogD: pyridazine ~1.5 vs. pyrazolo-pyrazine ~2.0) and hydrogen-bonding capacity .
- Azetidine Conformation : The azetidine ring in the target compound is substituted at the 3-position, a feature shared with the TLR antagonist analog . Puckering parameters (e.g., amplitude and phase angles) derived from crystallographic studies suggest that substituents at this position modulate ring strain and ligand-receptor compatibility.
Biological Activity
2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 284.31 g/mol. Its structure features a phenoxy group and a pyridazinyl moiety linked through an azetidine ring, which may contribute to its biological activity by influencing its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes reacting phenoxyacetyl chloride with 3-(pyridazin-3-ylamino)azetidine in the presence of a base like triethylamine under controlled inert conditions to prevent oxidation.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar structural motifs have shown effectiveness against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or inhibition of critical enzymatic pathways.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of this compound. Research has demonstrated that certain derivatives can exhibit selective toxicity towards cancer cell lines while sparing normal cells. For instance, compounds related to this structure have been tested against L929 (mouse fibroblast) and A549 (human lung carcinoma) cell lines, revealing varying degrees of cytotoxic effects depending on concentration and exposure time.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Concentration (µM) | L929 Viability (%) | A549 Viability (%) |
|---|---|---|---|
| 2-Phe... | 100 | 77 | 68 |
| 2-Phe... | 200 | 89 | 73 |
| 2-Phe... | 50 | 96 | 97 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in crucial cellular processes. The binding affinity and specificity can significantly influence its pharmacological profile.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various azetidine derivatives, revealing that those with pyridazine substitutions exhibited enhanced antimicrobial activity against resistant strains like MRSA.
- Cytotoxicity Assessment : In vitro studies showed that certain derivatives led to apoptosis in cancer cells, suggesting potential as therapeutic agents in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
